molecular formula C11H22NO4P B4898582 1-(Diethoxyphosphorylmethyl)azepan-2-one

1-(Diethoxyphosphorylmethyl)azepan-2-one

Cat. No.: B4898582
M. Wt: 263.27 g/mol
InChI Key: PKBXUQXEXAXBLY-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphorylmethyl)azepan-2-one is a chemical compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides This compound is characterized by the presence of a diethoxyphosphorylmethyl group attached to the azepan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethoxyphosphorylmethyl)azepan-2-one typically involves the reaction of azepan-2-one with diethyl phosphite in the presence of a base. The reaction conditions often include:

    Reagents: Azepan-2-one, diethyl phosphite, and a base such as sodium hydride or potassium tert-butoxide.

    Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxyphosphorylmethyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine derivatives.

Scientific Research Applications

1-(Diethoxyphosphorylmethyl)azepan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphorylmethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The diethoxyphosphorylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azepan-2-one: The parent compound, which lacks the diethoxyphosphorylmethyl group.

    Diethyl [(2-oxo-1-azepanyl)methyl]phosphonate: A closely related compound with similar structural features.

    2-Azepanone Derivatives: Various derivatives of azepan-2-one with different substituents.

Uniqueness

1-(Diethoxyphosphorylmethyl)azepan-2-one is unique due to the presence of the diethoxyphosphorylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique reactivity can be leveraged for the synthesis of novel compounds and materials.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO4P/c1-3-15-17(14,16-4-2)10-12-9-7-5-6-8-11(12)13/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBXUQXEXAXBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1CCCCCC1=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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